molecular formula C10H8BrF3O2 B12856064 3-(2,2,2-Trifluoroethoxy)phenacyl bromide

3-(2,2,2-Trifluoroethoxy)phenacyl bromide

Cat. No.: B12856064
M. Wt: 297.07 g/mol
InChI Key: KMFUDMSEIOGPGB-UHFFFAOYSA-N
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Description

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

  • A strong C=O stretch at ~1,708 cm⁻¹, indicative of the ketone group.
  • C-F stretching vibrations near 1,276–1,100 cm⁻¹, attributed to the trifluoroethoxy substituent.
  • Aromatic C-H stretches at ~3,015 cm⁻¹ and C-Br vibrations at ~640 cm⁻¹.

The absence of hydroxyl (O-H) stretches confirms the complete substitution of the trifluoroethoxy group, distinguishing it from hydroxyl-containing analogs like 2-hydroxyphenacyl bromide.

NMR Spectroscopy

1H NMR analysis (500 MHz, CDCl3) reveals the following key signals:

  • A singlet at δ 3.63 ppm integrating to two protons, assigned to the methylene group (-CH2Br) adjacent to the ketone.
  • A quartet at δ 4.50 ppm (J = 8.5 Hz) for the -OCH2CF3 group’s methylene protons.
  • Aromatic protons in the meta-substituted phenyl ring appear as a multiplet between δ 7.24–7.68 ppm, with distinct coupling patterns due to the electron-withdrawing trifluoroethoxy group.

13C NMR data further corroborates the structure:

  • A carbonyl carbon at δ 192.1 ppm.
  • The trifluoroethoxy carbon (CF3) resonates at δ 122.6 ppm (q, J = 270.8 Hz).
  • Aromatic carbons adjacent to the electron-withdrawing substituent are deshielded, appearing at δ 128.5–132.4 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C10H8BrF3O2, with a molecular ion peak [M]+ at m/z 297.07. Fragmentation patterns include the loss of Br (79.90 Da) and CF3CH2O (99.02 Da), consistent with its structure.

Comparative Analysis with Ortho- and Para-Substituted Phenacyl Bromide Derivatives

The position of the trifluoroethoxy substituent significantly influences the physicochemical properties of phenacyl bromides. Below, we compare the meta-substituted derivative with its ortho and para analogs.

Property 3-(Trifluoroethoxy)phenacyl Bromide (Meta) 2-(Trifluoroethoxy)phenacyl Bromide (Ortho) 4-(Trifluoroethoxy)phenacyl Bromide (Para)
Melting Point (°C) 149–151 (predicted) 135–137 160–162 (predicted)
C=O IR Stretch (cm⁻¹) 1,708 1,715 1,702
1H NMR δ (Ar-H) 7.24–7.68 7.45–7.89 7.30–7.75
Reactivity with Nucleophiles Moderate High Low

Key Differences

  • Steric Effects : The ortho derivative exhibits heightened steric hindrance due to proximity between the trifluoroethoxy group and ketone, reducing its stability and increasing reactivity.
  • Electronic Effects : The para isomer’s symmetrical substitution allows for resonance stabilization of the ketone, lowering its electrophilicity compared to the meta isomer.
  • Solubility : The meta derivative’s asymmetric structure enhances solubility in polar aprotic solvents (e.g., DMF) relative to the para analog.

Electronic Effects of Trifluoroethoxy Substituent on Aromatic Ring System

The trifluoroethoxy group (-OCH2CF3) exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms, profoundly influencing the aromatic ring’s electronic landscape.

Inductive Effects

The electronegative fluorine atoms withdraw electron density through the σ-bond network, deactivating the ring and directing electrophilic substitution to the least deactivated positions. In the meta-substituted derivative, this results in:

  • Deshielding of Aromatic Protons : 1H NMR signals for ring protons are downfield-shifted (δ 7.24–7.68 ppm) compared to unsubstituted phenacyl bromide (δ 7.00–7.50 ppm).
  • Reduced Electron Density at the Para Position : Computational studies suggest a 12% decrease in electron density at the para carbon relative to the parent compound, limiting further substitution.

Resonance Effects

The trifluoroethoxy group’s lone pairs participate in conjugation with the aromatic π-system, but its strong -I effect dominates, making the ring less reactive than alkoxy-substituted analogs. This is evident in:

  • Lower Hammett σp Values : The substituent’s σp (-0.32) indicates moderate deactivation, contrasting with electron-donating groups like -OCH3 (σp = -0.27).
  • Bathochromic Shift in UV-Vis : The meta derivative exhibits a λmax at 322 nm (MeOH), red-shifted by 15 nm compared to para-substituted analogs due to extended conjugation.

Comparative Electronic Impact

Substituent σp (Hammett) λmax (nm) δ (C=O, ppm)
-OCH2CF3 (meta) -0.32 322 192.1
-OCH3 (para) -0.27 307 190.5
-NO2 (para) +0.78 295 196.8

The trifluoroethoxy group’s unique balance of -I and -R effects makes it a versatile director in electrophilic aromatic substitution, favoring meta products in polysubstituted systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-bromo-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O2/c11-5-9(15)7-2-1-3-8(4-7)16-6-10(12,13)14/h1-4H,5-6H2

InChI Key

KMFUDMSEIOGPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-(2,2,2-Trifluoroethoxy)phenacyl bromide* Likely C₁₀H₈BrF₃O₂ ~285–295 3-CF₃CH₂O on phenacyl bromide Not explicitly stated
3-Fluorophenacyl bromide C₈H₆BrFO 217.04 3-F on phenacyl bromide 53631-18-8
4-(Trifluoromethoxy)phenacyl bromide C₉H₆BrF₃O₂ 283.04 4-CF₃O on phenacyl bromide 103962-10-3
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide C₉H₄Br₂F₄O 363.93 3-Br, 2-F, 6-CF₃ on phenacyl bromide 1980054-05-4
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide C₁₀H₁₀BrF₃O₂ 299.08 Ethyl bromide linked to trifluoroethoxy-phenoxy 160969-00-6

*Inferred based on structural analogs.

Key Comparisons

Reactivity and Stability Electrophilicity: The trifluoroethoxy group in this compound enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs like phenacyl bromide (C₈H₇BrO, MW: 199.05 g/mol). This makes it more reactive in nucleophilic substitutions, such as forming phosphonium salts (e.g., triphenylphosphonium bromides in ) . Purification Challenges: Like other trifluoroethoxy-substituted bromides, this compound may decompose during chromatographic purification, necessitating alternative isolation methods such as solvolysis in trifluoroethanol (yields: 50–78%) . Steric and Electronic Effects: The trifluoroethoxy group’s bulkiness and electron-withdrawing nature can direct substitution reactions to specific positions on the aromatic ring, similar to observations in polyphosphazene synthesis () .

Applications Pharmaceutical Intermediates: Trifluoroethoxy-substituted bromides are critical in synthesizing drugs like proton pump inhibitors (e.g., lansoprazole in ) and other fluorinated therapeutics due to their metabolic stability .

Safety and Handling Phenacyl bromides are potent lachrymators and skin irritants. The trifluoroethoxy derivative requires strict safety protocols, including immediate washing after contact and avoiding inhalation (similar to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide in ) .

Biological Activity

3-(2,2,2-Trifluoroethoxy)phenacyl bromide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H8BrF3O
  • Molecular Weight : 303.08 g/mol

The biological activity of this compound is largely attributed to its trifluoromethyl group. This group enhances the compound's interaction with biological targets through:

  • Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with active sites on enzymes.
  • Electrostatic Interactions : The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the aromatic ring, facilitating interactions with substrates.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably:

  • α-Glucosidase Inhibition : The compound demonstrated an IC50 value of approximately 22.30 ± 0.80 µM, indicating moderate potency compared to standard inhibitors like acarbose (IC50 = 5.30 ± 0.30 µM) .
  • Urease Inhibition : It also showed promising activity against urease with an IC50 of 14.30 ± 3.90 µM .

Case Studies

  • Antibacterial Activity :
    • A study highlighted its effectiveness against Acinetobacter baumannii, a pathogen on the WHO priority list for antibiotic resistance. The compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL .
    • This activity is attributed to its ability to inhibit bacterial gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
  • Toxicological Assessment :
    • In vitro studies showed low cytotoxicity with less than 1% hemolysis at concentrations up to 100 μM, suggesting a favorable safety profile .

Research Findings Summary

Activity TypeIC50 / MIC ValueReference
α-Glucosidase22.30 ± 0.80 µM
Urease14.30 ± 3.90 µM
Antibacterial (A. baumannii)MIC = 8 μg/mL
Hemolysis<1% at 100 μM

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